molecular formula C16H21BO6 B1390871 Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate CAS No. 944392-68-1

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate

Cat. No. B1390871
M. Wt: 320.1 g/mol
InChI Key: IGSNWXAGFXHYOG-UHFFFAOYSA-N
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Description

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate, or DMBI, is an organoboron compound with a wide range of applications in the field of science and technology. It is a versatile reagent that is used in chemical synthesis, as a catalyst and as a pharmaceutical ingredient. It has been used in the development of new drugs, and its mechanism of action has been studied in detail. In addition, DMBI has been used in the production of polymers, in the manufacture of optical materials, and in the preparation of nanomaterials.

Scientific Research Applications

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate is a chemical compound with the molecular formula C16H21BO6 . It’s often used as a reagent in various chemical reactions .

One related compound, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane , has been used in the following applications :

  • Borylation of Alkylbenzenes

    • Application: This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes .
    • Method: The process typically involves the use of a palladium catalyst .
    • Results: The reaction forms pinacol benzyl boronate .
  • Hydroboration of Alkynes and Alkenes

    • Application: It can also be used for the hydroboration of alkyl or aryl alkynes and alkenes .
    • Method: This reaction typically involves the use of transition metal catalysts .
    • Results: The specific outcomes can vary depending on the reactants and conditions used .

properties

IUPAC Name

dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BO6/c1-15(2)16(3,4)23-17(22-15)12-8-10(13(18)20-5)7-11(9-12)14(19)21-6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSNWXAGFXHYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655144
Record name Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate

CAS RN

944392-68-1
Record name Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate
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Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate
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Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate
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Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate

Citations

For This Compound
43
Citations
MGH Rainsford - Journal of the South Carolina Academy …, 2017 - scholarcommons.sc.edu
Due to the great demands within the energy community, the need to develop materials that can significantly alter the vitality of different substances is one of the top priorities of …
Number of citations: 5 scholarcommons.sc.edu
Y Liu, JR Li, WM Verdegaal, TF Liu… - Chemistry–A European …, 2013 - Wiley Online Library
Four isostructural metal–organic frameworks (MOFs) with various functionalized pore surfaces were synthesized from a series of diisophthalate ligands. These MOFs exhibit a new …
M He, X Gao, T Xu, Z Jiang, Y He - CrystEngComm, 2019 - pubs.rsc.org
Tailoring the structures and properties of metal–organic frameworks (MOFs) is very important for developing porous MOFs for targeted applications. Bent diisophthalate ligands offer a …
Number of citations: 20 pubs.rsc.org
Y Wang, M He, X Gao, S Li, S Xiong… - … applied materials & …, 2018 - ACS Publications
Investigation of the impact of ligand-originated MOF (metal–organic framework) isomerism and ligand functionalization on gas adsorption is of vital importance because a study in this …
Number of citations: 51 pubs.acs.org
L Lifshits - 2016 - search.proquest.com
The spacing and relative packing of aromatic chromophores highly affects the performance of molecular electronic devices and materials, such as organic light-emitting diodes (OLEDs) …
Number of citations: 3 search.proquest.com
J Yang, L Zhang, X Wang, R Wang, F Dai, D Sun - RSC advances, 2015 - pubs.rsc.org
Three new metal–organic frameworks (MOFs) constructed from terphenyl-3,3′′,5,5′′-tetracarboxylic acid (H4ptptc) and zinc nitrate, [Zn2(ptptc)(DMF)3]·4H2O·5.5DMF (1), [Zn2(ptptc…
Number of citations: 20 pubs.rsc.org
HM Wen, B Li, D Yuan, H Wang, T Yildirim… - Journal of Materials …, 2014 - pubs.rsc.org
We have developed a new porous metal–organic framework (MOF) (UTSA-80) with an elongated anthracene derivative as a linker. The activated UTSA-80a has a pore volume of 1.03 …
Number of citations: 41 pubs.rsc.org
J Jiao, H Liu, D Bai, Y He - Inorganic Chemistry, 2016 - ACS Publications
By using a presynthetically cross-linked octacarboxylate ligand, a chemically cross-linked version of the NbO-type metal–organic framework (MOF) NOTT-101 (ZJNU-80) was prepared. …
Number of citations: 42 pubs.acs.org
S Wang, M Gong, X Han, D Zhao, J Liu… - … Applied Materials & …, 2021 - ACS Publications
The intrinsic advantages of metal–organic frameworks (MOFs), including extraordinarily high porosities, tailorable architectures, and diverse functional sites, make the MOFs platforms …
Number of citations: 43 pubs.acs.org
X Huang, DB Shi - Zeitschrift für Kristallographie-New Crystal …, 2018 - degruyter.com
C 26 H 20 O 6 , monoclinic, P2 1 /n (no. 14), a = 14.458(2) Å, b = 9.4176(18) Å, c = 16.914(3) Å, β = 113.429(5), V = 2113.1(6) Å 3 , Z = 4, R gt (F) = 0.0676, wR ref (F 2 ) = 0.1935, T = 173…
Number of citations: 3 www.degruyter.com

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